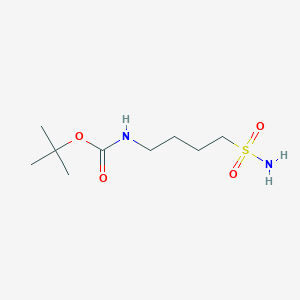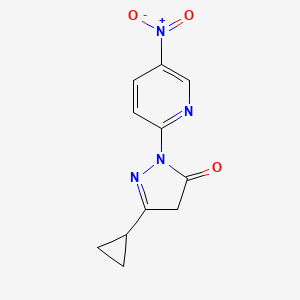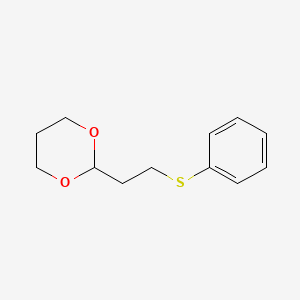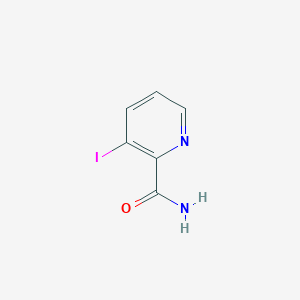![molecular formula C7H3ClF3N3 B13653850 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, forming new carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the production of agrochemicals, including pesticides and herbicides, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 2-Chloro-6-(trifluoromethyl)pyridine
- 3,6-Dichloro-4-(trifluoromethyl)pyridazine
- 2-Chloro-5-(trifluoromethyl)pyrazine
Uniqueness
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features differentiate it from other similar compounds, providing unique reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C7H3ClF3N3 |
|---|---|
Peso molecular |
221.57 g/mol |
Nombre IUPAC |
3-chloro-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-3-2-12-5(7(9,10)11)1-4(3)13-14-6/h1-2H,(H,13,14) |
Clave InChI |
FHBHAUOGYGVALQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC2=C(NN=C21)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


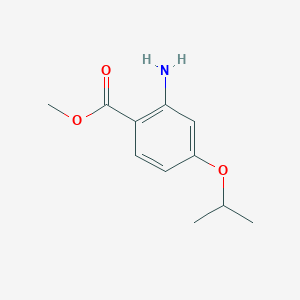

![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)
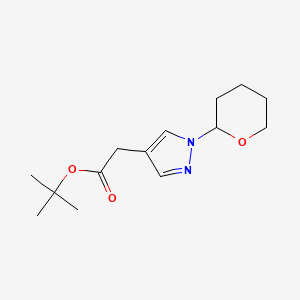
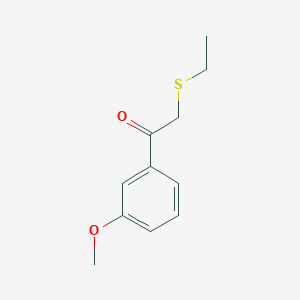
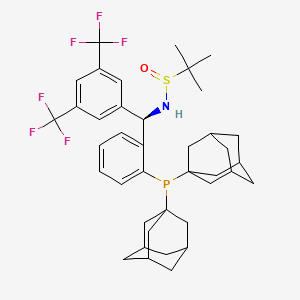
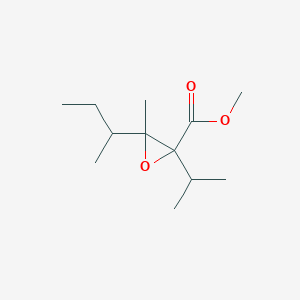
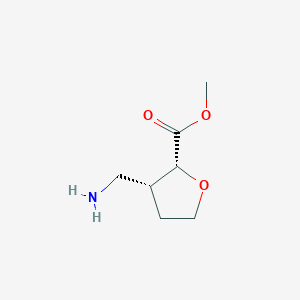
![(S)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13653818.png)
![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)
